2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with multiple substituents, including a methoxy group, a methyl group, and a phthalazinyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide involves multiple steps, including the formation of key intermediates and the final coupling reactions. The general synthetic route can be outlined as follows:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methoxybenzoic acid with N-methylamine under appropriate conditions to form 2-methoxy-N-methylbenzamide.
Introduction of the Phthalazinyl Group: The phthalazinyl group can be introduced through a nucleophilic substitution reaction involving 4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenylphthalazin-1-yl chloride and the benzamide intermediate.
Final Coupling Reaction: The final step involves the coupling of the phthalazinyl-substituted benzamide with the appropriate amine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be useful in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-methylbenzamide: A simpler analog without the phthalazinyl group.
4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenylphthalazin-1-yl chloride: An intermediate in the synthesis of the target compound.
N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide: A closely related compound with similar properties.
Uniqueness
The uniqueness of 2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C29H31N5O5S |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
2-methoxy-N-methyl-5-[[4-[4-methyl-3-(oxolan-2-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzamide |
InChI |
InChI=1S/C29H31N5O5S/c1-18-10-11-19(15-26(18)40(36,37)31-17-21-7-6-14-39-21)27-22-8-4-5-9-23(22)28(34-33-27)32-20-12-13-25(38-3)24(16-20)29(35)30-2/h4-5,8-13,15-16,21,31H,6-7,14,17H2,1-3H3,(H,30,35)(H,32,34) |
InChI Key |
NQPKKRPDFZYZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)NC)S(=O)(=O)NCC5CCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.